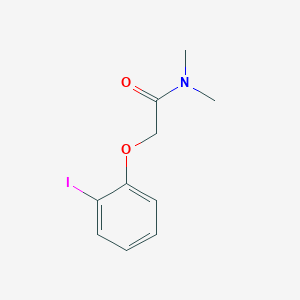

2-(2-Iodophenoxy)-N,N-dimethylacetamid

Description

2-(2-Iodophenoxy)-N,N-dimethylacetamide (CAS: 75117-26-9) is an iodinated acetamide derivative characterized by a phenoxy group substituted with iodine at the ortho position and an N,N-dimethylacetamide moiety. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 337.16 g/mol .

However, specific biological or industrial uses for 2-(2-Iodophenoxy)-N,N-dimethylacetamide remain underexplored in the available literature.

Properties

IUPAC Name |

2-(2-iodophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOPWRABHJZFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-N,N-dimethylacetamid typically involves the reaction of 2-iodophenol with N,N-dimethylacetamide in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenoxy)-N,N-dimethylacetamid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form phenoxazinone derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a phenoxyacetamide derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) or thiourea, typically in the presence of a palladium catalyst.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted phenoxyacetamides.

Oxidation Reactions: Products include phenoxazinone derivatives.

Reduction Reactions: Products include deiodinated phenoxyacetamides.

Scientific Research Applications

2-(2-Iodophenoxy)-N,N-dimethylacetamid has several scientific research applications:

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-N,N-dimethylacetamid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the phenoxy group. The iodine atom can act as a leaving group in substitution reactions, while the phenoxy group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

The following table compares 2-(2-Iodophenoxy)-N,N-dimethylacetamide with structurally related halogenated acetamides:

Key Observations :

- Halogen Effects : The iodine atom in the target compound contributes to higher molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance binding affinity in biological systems but reduce solubility .

- Substituent Position : Ortho-substituted halogens (e.g., iodine in the target compound vs. chlorine in 2,4-dichloro analogs) can sterically hinder rotation, affecting conformational stability .

Functional Analogs: Pharmacological and Agrochemical Derivatives

Pharmaceutical Derivatives

- N,N-Dimethylacetamide (DMAc) : A solvent and permeation enhancer (CAS: 127-19-5) with applications in drug formulation. Unlike the iodinated derivative, DMAc lacks aromaticity but shares the N,N-dimethyl group, which influences solubility and bioavailability .

- Diphenylacetamides: Compounds like 2,2-diphenylacetamide (CAS: 759-64-4) exhibit antimycobacterial activity. The diphenyl structure contrasts with the mono-phenoxy group in the target compound, highlighting the role of aromatic substitution in biological activity .

Agrochemical Derivatives

- Pretilachlor (CAS: 51218-49-6): A chloroacetamide herbicide with a 2,6-diethylphenyl group. The absence of iodine and presence of ethyl groups enhance soil persistence, suggesting that iodine substitution might alter environmental stability .

Physicochemical Properties

Limited data exist for 2-(2-Iodophenoxy)-N,N-dimethylacetamide, but inferences can be drawn from analogs:

- Solubility: Lower than fluorine analogs (e.g., 2-(3-fluorophenoxy)-N,N-dimethylacetamide) due to iodine’s larger atomic radius and higher hydrophobicity .

- Stability : Iodine’s susceptibility to photodegradation may limit outdoor applications compared to chlorine derivatives like alachlor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.